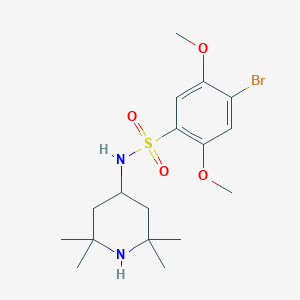
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological properties. MMBS has been found to possess a wide range of potential applications in the field of medicine, including as a potential treatment for cancer, inflammation, and neurological disorders. In
作用機序
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a key role in the regulation of pH in the tumor microenvironment. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
実験室実験の利点と制限
One of the major advantages of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for further research on 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide. One possible direction is to explore its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another possible direction is to investigate its anti-inflammatory and neuroprotective effects, and to determine the mechanism of these effects. Additionally, further research could be conducted to explore the potential side effects and toxicity of this compound, in order to determine its safety for use in humans.
合成法
The synthesis of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the reaction between 5-methyl-2-nitrobenzenesulfonamide and 2-methoxyethylamine in the presence of a reducing agent such as palladium-carbon. The reaction yields this compound as a white crystalline solid with a melting point of 123-125°C.
科学的研究の応用
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells.
特性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-5-10(16-3)11(8-9)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3 |
InChIキー |
QXOGWTCCNYBYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
